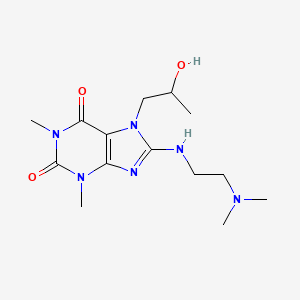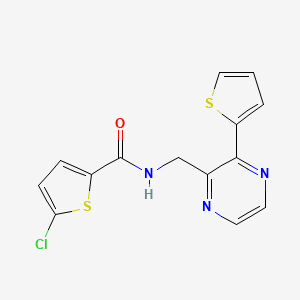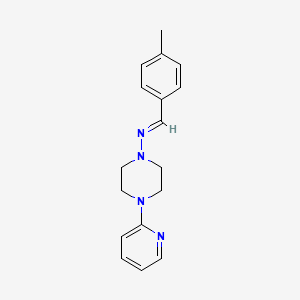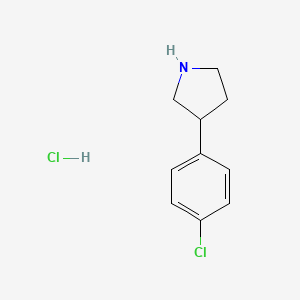![molecular formula C36H44N4O10S2 B2953007 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide CAS No. 391221-54-8](/img/structure/B2953007.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide is a useful research compound. Its molecular formula is C36H44N4O10S2 and its molecular weight is 756.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Evaluation
1,4‐Naphthoquinones, related to the core structure , have been synthesized and evaluated for their anticancer properties. The cytotoxic activity of these compounds was tested against several human cancer cell lines, revealing potent activity. Notably, compounds synthesized demonstrated low toxicity in normal human kidney cells, indicating their potential as anticancer agents. These findings suggest a path towards developing new therapeutic agents against various types of cancer (Ravichandiran et al., 2019).
Enhanced Solubility and Optical Properties
Research on molecular complexes based on sulfonate-pyridinium interactions, similar to the sulfonamoyl groups in the compound of interest, has led to significant advancements in solubility and optical properties. These findings are crucial for the development of new materials with potential applications in various fields, including electronics and photonics (Ahmad et al., 2020).
Fuel Cell Applications
Sulfonated polyimide membranes, incorporating sulfonamoyl groups akin to those in the target compound, have shown promise in direct methanol fuel cell applications. These membranes exhibit high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation. This research suggests potential applications of similar compounds in energy conversion technologies (Zhai et al., 2007).
Proton Exchange Membranes
Further studies on sulfonated co-polyimides highlight their utility as proton exchange membranes in fuel cell technologies. The synthesized membranes demonstrated enhanced performance after cross-linking reactions, showing improved proton conductivity, water uptake, and methanol permeability. These properties are crucial for the development of more efficient and durable fuel cell systems (Yao et al., 2015).
Dye Treatment and Water Filtration
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonamoyl functionalities, have been developed for dye treatment applications. These membranes showed increased water flux and enhanced hydrophilicity, leading to improved dye rejection rates. This research opens up new avenues for wastewater treatment and environmental remediation efforts (Liu et al., 2012).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O10S2/c1-47-23-19-39(20-24-48-2)51(43,44)29-15-11-27(12-16-29)35(41)37-33-9-5-8-32-31(33)7-6-10-34(32)38-36(42)28-13-17-30(18-14-28)52(45,46)40(21-25-49-3)22-26-50-4/h5-18H,19-26H2,1-4H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCBFLCXJDBDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)




![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
